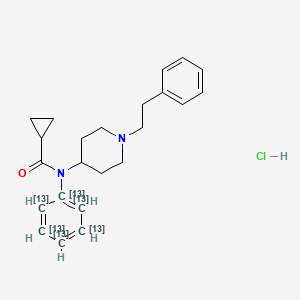
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Phenethyl Substitution: The phenethyl group is introduced via a nucleophilic substitution reaction.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is formed through an amide coupling reaction.
Isotopic Labeling: The phenyl-13C6 group is incorporated using isotopically labeled reagents.
Hydrochloride Formation: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclopropanecarboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.
科学的研究の応用
Chemistry
Analytical Chemistry: Used as a standard for isotopic labeling studies.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules.
Biology
Pharmacology: Investigated for its potential as an analgesic or anesthetic agent.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Chemical Manufacturing: Utilized in the production of specialized chemicals and intermediates.
作用機序
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride involves its interaction with specific molecular targets in the body. These may include:
Receptor Binding: The compound may bind to opioid receptors, leading to analgesic effects.
Enzyme Inhibition: It may inhibit certain enzymes involved in pain signaling pathways.
Ion Channel Modulation: The compound could modulate ion channels, affecting neuronal excitability.
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Sufentanil: Another synthetic opioid with high potency.
Remifentanil: A short-acting synthetic opioid.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride is unique due to its isotopic labeling, which makes it valuable for research applications involving mass spectrometry and other analytical techniques.
特性
分子式 |
C23H29ClN2O |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2+1,5+1,6+1,9+1,10+1,21+1; |
InChIキー |
OQSQBRBFHQCCAD-CTMSWTJYSA-N |
異性体SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4.Cl |
正規SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)

![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)


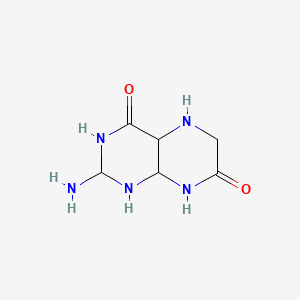

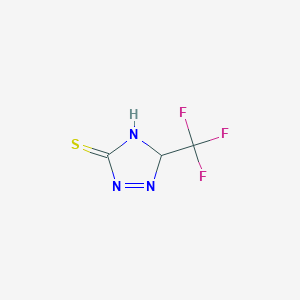
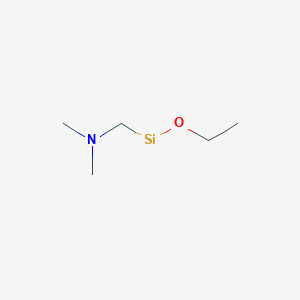
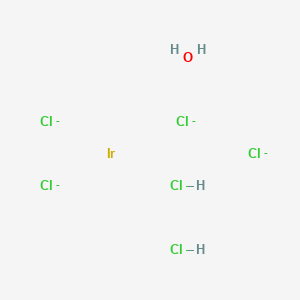
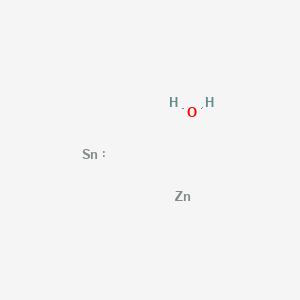
![1-Butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12352407.png)
